molecular formula C19H19NOS B1325628 4'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone CAS No. 898763-95-6

4'-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone

Cat. No.: B1325628
CAS No.: 898763-95-6
M. Wt: 309.4 g/mol
InChI Key: WZFGLOGPLKYKSZ-UHFFFAOYSA-N
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Description

. This compound features a benzophenone core with a pyrrolinomethyl group and a thiomethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 4’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolinomethyl Group: This step involves the reaction of a suitable precursor with pyrrolidine under specific conditions to form the pyrrolinomethyl group.

    Introduction of the Thiomethyl Group: The thiomethyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the benzophenone core.

    Final Assembly: The final step involves coupling the pyrrolinomethyl and thiomethyl groups to the benzophenone core under controlled conditions to yield the desired compound

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

4’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrolinomethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the pyrrolidine moiety under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzophenones.

Scientific Research Applications

4’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and drug development.

    Industry: It is used in the production of specialty chemicals, materials science, and as a precursor for the synthesis of advanced materials

Mechanism of Action

The mechanism of action of 4’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing biochemical pathways. The pyrrolinomethyl and thiomethyl groups play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone can be compared with similar compounds such as:

  • 3-Methyl-4’-(3-pyrrolinomethyl) benzophenone
  • 4-(3-Pyrrolinomethyl)benzophenone
  • 2-Methyl-4’-(3-pyrrolinomethyl) benzophenone

These compounds share structural similarities but differ in the position and nature of substituents on the benzophenone core. The presence of the thiomethyl group in 4’-(3-Pyrrolinomethyl)-2-thiomethylbenzophenone imparts unique chemical properties, making it distinct from its analogs .

Properties

IUPAC Name

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NOS/c1-22-18-7-3-2-6-17(18)19(21)16-10-8-15(9-11-16)14-20-12-4-5-13-20/h2-11H,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFGLOGPLKYKSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643023
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-95-6
Record name Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl][2-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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